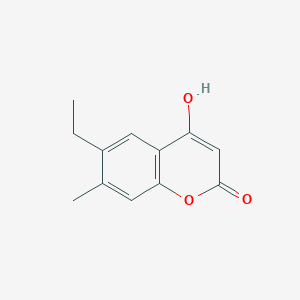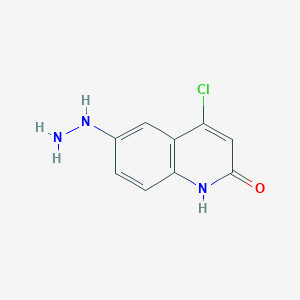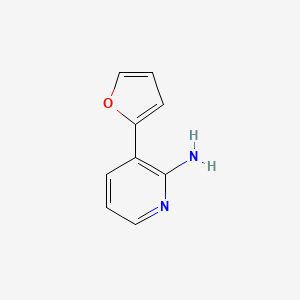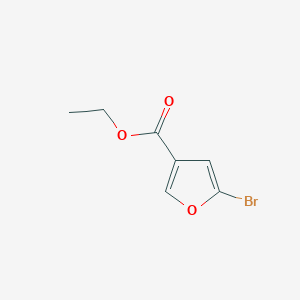
2H-1-Benzopyran-2-one, 6-ethyl-4-hydroxy-7-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-2-one, 6-ethyl-4-hydroxy-7-methyl- is a chemical compound belonging to the class of benzopyran derivatives It is characterized by the presence of an ethyl group at the 6th position, a hydroxyl group at the 4th position, and a methyl group at the 7th position on the benzopyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 6-ethyl-4-hydroxy-7-methyl- can be achieved through several synthetic routes. One common method involves the condensation of appropriate phenolic compounds with ethyl acetoacetate in the presence of a base, followed by cyclization. The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the benzopyran ring.
Industrial Production Methods
In industrial settings, the production of 2H-1-Benzopyran-2-one, 6-ethyl-4-hydroxy-7-methyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2H-1-Benzopyran-2-one, 6-ethyl-4-hydroxy-7-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions to modify the benzopyran ring.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone derivative, while reduction can lead to the formation of a dihydrobenzopyran derivative.
Aplicaciones Científicas De Investigación
2H-1-Benzopyran-2-one, 6-ethyl-4-hydroxy-7-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-2-one, 6-ethyl-4-hydroxy-7-methyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 4th position can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes. The compound may also modulate enzyme activity and cellular signaling pathways, contributing to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-2H-1-benzopyran-2-one: Similar structure but lacks the ethyl group at the 6th position.
7-Methoxy-2H-1-benzopyran-2-one: Contains a methoxy group instead of a methyl group at the 7th position.
4-Hydroxy-6-methyl-2H-1-benzopyran-2-one: Similar structure but with a hydroxyl group at the 4th position and a methyl group at the 6th position.
Uniqueness
2H-1-Benzopyran-2-one, 6-ethyl-4-hydroxy-7-methyl- is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups, along with the hydroxyl group, provides a distinct set of properties that differentiate it from other benzopyran derivatives.
Propiedades
Número CAS |
55004-78-9 |
|---|---|
Fórmula molecular |
C12H12O3 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
6-ethyl-4-hydroxy-7-methylchromen-2-one |
InChI |
InChI=1S/C12H12O3/c1-3-8-5-9-10(13)6-12(14)15-11(9)4-7(8)2/h4-6,13H,3H2,1-2H3 |
Clave InChI |
JZUXFVXCOFFNII-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1C)OC(=O)C=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(bromomethyl)-[1,3]thiazolo[5,4-b]pyridine](/img/structure/B8670181.png)




![4-Nitro-1-[(prop-2-en-1-yl)oxy]-2-(trifluoromethoxy)benzene](/img/structure/B8670227.png)



![N-[4-(2-Benzoyl-4-chloro-phenylsulfamoyl)-phenyl]-acetamide](/img/structure/B8670255.png)




